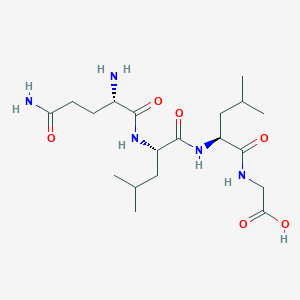
L-Glutaminyl-L-leucyl-L-leucylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutaminyl-L-leucyl-L-leucylglycine is a tetrapeptide composed of the amino acids L-glutamine, L-leucine, and glycineThe molecular formula of this compound is C19H35N5O6, and it has an average mass of 429.511 Da .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective for large-scale production .
化学反应分析
Types of Reactions
L-Glutaminyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include the individual amino acids (L-glutamine, L-leucine, and glycine) and their oxidized or reduced forms .
科学研究应用
L-Glutaminyl-L-leucyl-L-leucylglycine has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Utilized in the production of bioactive peptides and as a model compound in peptide synthesis research.
作用机制
The mechanism of action of L-Glutaminyl-L-leucyl-L-leucylglycine involves its interaction with specific enzymes and receptors. For example, it can act as a substrate for peptidases, which cleave the peptide bonds to release the constituent amino acids. These amino acids can then participate in various metabolic pathways, contributing to cellular functions such as protein synthesis and energy production .
相似化合物的比较
Similar Compounds
L-Leucyl-L-leucylglycine: A tripeptide composed of two L-leucine units and glycine.
L-Leucyl-L-glutaminyl-L-leucylglycyl-L-leucine: A pentapeptide with a similar sequence but an additional leucine and glycine
Uniqueness
L-Glutaminyl-L-leucyl-L-leucylglycine is unique due to the presence of L-glutamine, which imparts specific biochemical properties. The combination of these amino acids in a tetrapeptide structure allows for unique interactions with enzymes and receptors, making it valuable for research and potential therapeutic applications .
属性
CAS 编号 |
845509-98-0 |
|---|---|
分子式 |
C19H35N5O6 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H35N5O6/c1-10(2)7-13(18(29)22-9-16(26)27)24-19(30)14(8-11(3)4)23-17(28)12(20)5-6-15(21)25/h10-14H,5-9,20H2,1-4H3,(H2,21,25)(H,22,29)(H,23,28)(H,24,30)(H,26,27)/t12-,13-,14-/m0/s1 |
InChI 键 |
DBPMRIMTFQCWES-IHRRRGAJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)
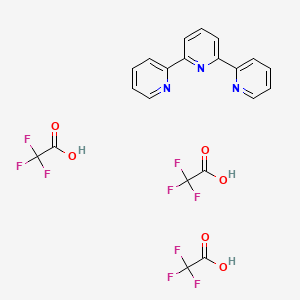
amino}methyl)phenol](/img/structure/B14200441.png)
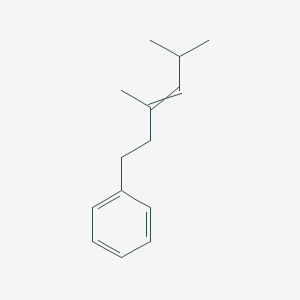
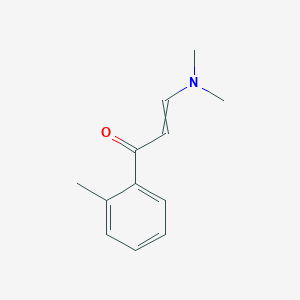
![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)
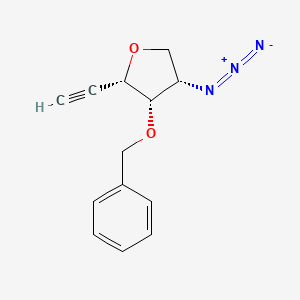
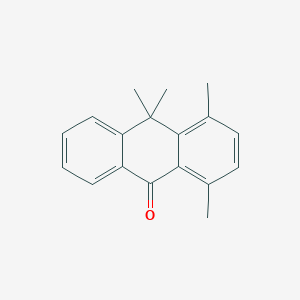
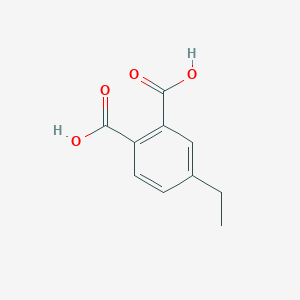
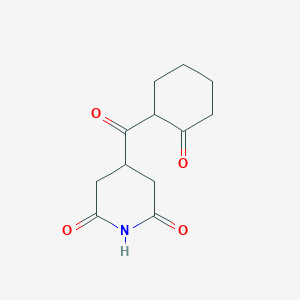
![3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde](/img/structure/B14200502.png)
